molecular formula C5H3Br3N2 B112872 3,5,6-Tribromopyridin-2-amine CAS No. 63875-38-7

3,5,6-Tribromopyridin-2-amine

Cat. No. B112872
CAS RN: 63875-38-7
M. Wt: 330.8 g/mol
InChI Key: QXPFSKGRHXJUEZ-UHFFFAOYSA-N
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Description

3,5,6-Tribromopyridin-2-amine is a chemical compound with the molecular formula C5H3Br3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 3,5,6-Tribromopyridin-2-amine is characterized by the presence of a pyridine ring substituted with three bromine atoms and an amine group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Chemiluminescent Reagents and Electron-Transfer Reactions

  • The compound tris(2,2'-bipyridyl)ruthenium(III), closely related to 3,5,6-Tribromopyridin-2-amine, has been evaluated for its use as a chemiluminescent reagent in flow streams. This compound demonstrates significant potential in analytical chemistry, particularly in the detection of various analytes such as oxalate, amino acids, and NADH (Lee & Nieman, 1995).

Catalysis in Amination Reactions

  • A palladium-Xantphos complex was found to be effective in catalyzing the selective amination of polyhalopyridines, which includes compounds like 3,5,6-Tribromopyridin-2-amine. This process yielded high selectivity and yield in the formation of aminopyridines (Ji, Li, & Bunnelle, 2003).

Synthesis of Bioactive Compounds

  • 2-Aminopyridines, a category that includes 3,5,6-Tribromopyridin-2-amine, are key structural cores in bioactive natural products and medicinally important compounds. Their synthesis has been a focus due to their biological and chemical significance (Bolliger, Oberholzer, & Frech, 2011).

Amination Mechanisms and Reaction Pathways

  • Research has explored the mechanisms of amination reactions involving bromo-derivatives of pyridines. This includes understanding the intermediate stages and reaction pathways, which are relevant to understanding how compounds like 3,5,6-Tribromopyridin-2-amine react under various conditions (Pieterse & Hertog, 2010).

Synthesis and Metal-Binding Properties

  • Polybipyridine ligands derived from acyclic and macrocyclic polyamines, which can be synthesized from compounds similar to 3,5,6-Tribromopyridin-2-amine, show promise in forming complexes with various metals. These complexes have diverse physical and chemical properties, important in the field of inorganic chemistry (Ziessel & Lehn, 1990).

Photorelease of Amines by Electron Transfer

  • Visible-light-absorbing compounds, similar in structure to 3,5,6-Tribromopyridin-2-amine, have been used to mediate electron transfer in reactions that result in the release of amines. This process is significant in the development of light-responsive materials and compounds (Edson, Spencer, & Boncella, 2011).

Safety and Hazards

The safety data sheet for 3,5,6-Tribromopyridin-2-amine indicates that it is intended for research and development use only and is not for medicinal or household use . Specific hazards associated with this compound are not detailed in the search results.

properties

IUPAC Name

3,5,6-tribromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPFSKGRHXJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394132
Record name 3,5,6-tribromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Tribromopyridin-2-amine

CAS RN

63875-38-7
Record name 3,5,6-tribromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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